Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate
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Overview
Description
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is an organic compound with the molecular formula C17H19NO6 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate typically involves the reaction of benzylamine with diethyl oxalate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted esters, and various oxo compounds .
Scientific Research Applications
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 1-benzyl-3,4-propylenedioxypyrrole-2,5-dicarboxylate
- Diethyl 4-benzyl-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Biological Activity
Diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate is a complex organic compound notable for its unique pyrrolidine structure and dioxo functionality. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H19NO5 and a molecular weight of approximately 333.34 g/mol. The structure features a pyrrolidine ring with two carboxylate groups and a benzyl substituent, which may enhance its reactivity and biological properties .
Key Properties:
- Molecular Weight: 333.34 g/mol
- LogP (Partition Coefficient): 0.6468 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 89.98 Ų (suggesting potential for good bioavailability) .
Anticonvulsant Activity
Research indicates that compounds with a pyrrolidine structure often exhibit anticonvulsant properties. This compound may fall into this category due to structural similarities with known anticonvulsants . Studies focusing on related pyrrolidine derivatives have shown efficacy in reducing seizure activity in various animal models.
Anti-tumor and Analgesic Properties
The presence of carbonyl groups in the structure suggests potential anti-tumor activity. Compounds similar to this compound have been linked to analgesic effects in preclinical studies . The biological mechanisms are believed to involve modulation of neurotransmitter systems.
Anti-inflammatory and Antimicrobial Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial properties. Research on structurally related compounds has demonstrated effectiveness against various pathogens and inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with other structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl 1-hydroxynaphthalene-2,3-dicarboxylate | C15H14O4 | Hydroxynaphthalene structure |
Diethyl 5-ethylpyridine-2,3-dicarboxylate | C13H15NO4 | Pyridine ring presence |
Diethyl malonate | C7H10O4 | Simpler dicarboxylic ester |
This compound stands out due to its complex framework which may confer distinct reactivity and biological properties compared to these compounds.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods include nucleophilic acyl substitution reactions involving dicarboxylic acids .
- Biological Evaluation : A study published in the Journal of Medicinal Chemistry highlighted the anticonvulsant activity of pyrrolidine derivatives. The results indicated that modifications in the substituents significantly affected their efficacy .
- Pharmacological Studies : Research conducted on related compounds has demonstrated their potential as anti-inflammatory agents. For instance, derivatives with similar structural motifs were tested for their ability to inhibit pro-inflammatory cytokines in vitro .
Properties
CAS No. |
7399-18-0 |
---|---|
Molecular Formula |
C17H19NO6 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
diethyl 1-benzyl-4,5-dioxopyrrolidine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)12-13(17(22)24-4-2)18(15(20)14(12)19)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |
InChI Key |
OJINIQXSRRIYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=O)C1=O)CC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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